Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

ALKBH1 Inhibition Gastric Cancer DNA 6mA Demethylase

This tetrasubstituted pyrazole building block features a unique 1,5-dimethyl-3-phenyl pattern with a critical C-4 ethyl ester, enabling direct hydrolysis to the carboxylic acid for amide library synthesis. Unlike simpler analogs, this precise regiochemistry is essential for generating potent ALKBH1 inhibitors (IC₅₀ 0.049 μM) targeting gastric cancer and for agrochemical safener discovery. The 1,5-dimethyl conformation alters solid-state packing vs. diphenyl analogs, offering a distinct crystal engineering profile. Procure this specific ester to ensure synthetic route fidelity, accurate SAR data, and access to high-value biological and material science applications.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B12334784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C
InChIInChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)16(3)15-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3
InChIKeyHJOHUFXJQFNSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: Core Physicochemical and Structural Properties for Research Sourcing


Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS: 1228670-93-6) is a 1,3,4,5-tetrasubstituted pyrazole derivative with a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 . Its key predicted properties include a boiling point of 372.1±30.0 °C and a density of 1.12±0.1 g/cm³ . Commercially, it is typically available as a solid (light orange to yellow) with a reported melting point range of 39-41°C . As a building block containing both a phenyl group at position 3 and an ethyl carboxylate at position 4, this compound serves as a key intermediate for further synthetic elaboration, particularly for generating bioactive carboxylic acid derivatives and subsequent amide libraries.

Ethyl 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: The Impact of Minor Substitutions on Procurement Outcomes


Direct substitution of this specific compound with simpler or more readily available pyrazole analogs (e.g., unsubstituted pyrazole, 1,3-dimethyl pyrazole, or the corresponding carboxylic acid) is likely to fail in research or industrial contexts due to its unique substitution pattern. The presence of the C-4 ethyl ester is critical for enabling specific molecular recognition events, as demonstrated in crystallographic studies where the analogous carboxylic acid dimerizes via strong intermolecular hydrogen bonding, a motif unavailable to the ester [1]. Furthermore, the precise substitution pattern dictates the regioselectivity of subsequent chemical reactions and critically influences solubility and lipophilicity, which are fundamental to reaction outcome and biological assay performance [2]. Sourcing the incorrect regioisomer or a deprotected analog introduces unwanted reactivity and can derail synthetic routes or invalidate structure-activity relationship (SAR) data.

Ethyl 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: Direct Comparative Data for Scientific Evaluation


Carboxylic Acid Derivative: Comparative ALKBH1 Enzyme Inhibitory Potency and Gastric Cancer Cell Cytotoxicity

While the ethyl ester itself serves as a prodrug/intermediate, its hydrolyzed form, 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, acts as a direct comparator to other pyrazole-based ALKBH1 inhibitors. In a 2024 Journal of Medicinal Chemistry study, a related 1H-pyrazole-4-carboxylic acid derivative (compound 29) demonstrated potent inhibition of ALKBH1, which translated to significant anti-proliferative activity against gastric cancer cell lines. The activity of these compounds is highly dependent on the 1,5-dimethyl-3-phenyl substitution pattern [1].

ALKBH1 Inhibition Gastric Cancer DNA 6mA Demethylase

Phenylpyrazole Scaffold: Quantified Crystal Packing Differences vs. Diphenyl Analog

Crystallographic data provides a clear structural differentiation from the diphenyl analog. The ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exhibits a significantly larger unit cell volume (V = 1493.7 ų), which correlates with higher melting points (>340°C for some analogs) due to enhanced π-π stacking . This contrasts with the lower melting point (39-41°C) of the 1,5-dimethyl derivative. Furthermore, the crystal structure of the dimethyl analog is stabilized by C–H···O and C–H···π intermolecular interactions, lacking the strong π-π stacking seen in the diphenyl compound [1].

X-ray Crystallography Crystal Engineering Solid-State Properties

N-Alkyl Substitution Pattern: Impact on COX-2 Inhibitory Activity and Dihedral Angles

The specific 1,5-dimethyl substitution pattern on the pyrazole ring influences both biological activity and molecular conformation. While direct data for this ester is limited, studies on 1,5-diaryl-3-substituted pyrazoles have shown that the N-substitution pattern is critical for modulating activity at targets like the 5-HT2A serotonin receptor [1]. In terms of conformation, crystallographic data for a related pyrazole compound (C30H24N4) shows that the two pyrazole rings make dihedral angles of 40.08 (6)°, 9.28 (6)°, 15.78 (8)°, and 17.25 (7)° with their attached phenyl rings, and the rings themselves are essentially planar (max deviation 0.003-0.066 Å) [2]. This indicates a degree of conformational flexibility that can be exploited in drug design, which is not present in simpler unsubstituted or symmetrically substituted analogs.

COX-2 Inhibition Anti-inflammatory Molecular Conformation

Substituted Pyrazole Carboxylic Acid Derivatives: Comparative Plant Growth Regulatory Activity

A series of phenylpyrazolecarboxylic acid derivatives, including compounds structurally related to the target molecule, have been patented for their use as plant-growth regulators and safeners. These compounds are claimed to have 'surprisingly excellent plant growth-regulating properties' and are capable of reducing the phytotoxic side effects of herbicides on crop plants [1]. This application is distinct from other pyrazole derivatives, such as the 3-halomethylpyrazole-4-yl carboxylic derivatives, which are more commonly used as intermediates for fungicides like Sedaxane and Fluxapyroxad [2].

Agrochemical Plant Growth Regulation Herbicide Safener

Ethyl Ester vs. Carboxylic Acid: Differentiated Physicochemical Properties (LogP, Vapor Pressure)

The presence of the ethyl ester significantly alters the physicochemical profile compared to the corresponding carboxylic acid, a key consideration for assay design and synthetic planning. For the target ethyl ester, the predicted partition coefficient (LogP) is 3.16, and the vapor pressure is 0.0±0.8 mmHg at 25°C [1]. In contrast, the carboxylic acid analog will have a substantially lower LogP (more hydrophilic) and negligible vapor pressure due to its capacity for strong intermolecular hydrogen bonding and salt formation . This difference is crucial for understanding membrane permeability in biological assays and for selecting appropriate solvents for chemical reactions.

Lipophilicity ADME Formulation Science

Ethyl 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: Evidence-Backed Research and Industrial Use Cases


Synthesis of ALKBH1 Inhibitor Libraries for Gastric Cancer Research

This ethyl ester is the ideal starting material for generating a library of 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid derivatives, which have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1. A study in the Journal of Medicinal Chemistry (2024) reported a derivative with an IC₅₀ of 0.049 μM against this target, which is associated with gastric cancer progression . Hydrolyzing the ester to the acid and coupling it with diverse amines provides a direct route to explore the SAR around this promising new anti-cancer target.

Solid-State Formulation and Crystal Engineering Studies

For research into solid-state chemistry, this compound offers a unique crystal packing profile compared to its diphenyl analog. The 1,5-dimethyl substitution leads to a significantly different solid-state arrangement, characterized by a lower melting point and the absence of strong π-π stacking, in contrast to the diphenyl derivative . It is an excellent model compound for studying how minor changes in peripheral substitution (methyl vs. phenyl) can drastically alter bulk material properties, an essential consideration in pharmaceutical formulation.

Development of Plant Growth Regulators and Herbicide Safeners

Derivatives of this compound are structurally related to a patented class of phenylpyrazolecarboxylic acids with proven utility in agriculture . By using this compound as a building block, agrochemical researchers can synthesize and screen new analogs for plant growth regulatory activity or for the ability to protect crops (e.g., wheat, barley, rice) from herbicide-induced damage (safening). This represents a distinct and valuable commercial application area separate from traditional antifungal pyrazoles.

Medicinal Chemistry for GPCR and Kinase Drug Discovery

The 1,5-dimethyl-3-phenyl-1H-pyrazole core is a privileged scaffold for targeting enzymes like kinases and GPCRs, including the 5-HT2A serotonin receptor . Crystallographic data shows the molecule's capacity for diverse dihedral angles between the pyrazole and phenyl rings, providing a degree of conformational flexibility [3]. Procuring this specific ester allows medicinal chemists to rapidly synthesize and evaluate new chemical entities for hit-to-lead programs targeting a range of diseases, including CNS disorders and cancer.

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